4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride is a chemical compound with notable applications in medicinal chemistry. It is categorized under the class of substituted anilines and piperazines, which are frequently utilized in the development of pharmaceuticals. The compound is recognized for its potential as a therapeutic agent, particularly in the context of cancer treatment and other diseases influenced by tyrosine kinases.
This compound is identified by its CAS number 54998-08-2 and has been synthesized for various research purposes. It falls under the broader classification of benzene derivatives and piperazine derivatives, characterized by the presence of both a piperazine ring and a diamine structure. It has been highlighted in recent studies focusing on inhibitors of Bcr-Abl kinase, which is crucial in the treatment of certain leukemias .
The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride typically involves several steps:
The molecular formula for 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride is CHN·4HCl. Its structure consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, along with a piperazine moiety at the para position relative to one of the amino groups.
The compound can participate in various chemical reactions typical for amines and piperazines:
The mechanism of action for 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride primarily involves inhibition of specific kinases such as Bcr-Abl. This inhibition disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
The physical properties of 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride include:
The compound's purity is typically reported at around 95%, making it suitable for most laboratory applications without further purification.
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride has several significant applications:
Regioselective installation of the 4-methylpiperazine moiety onto the 1,2-diaminobenzene scaffold demands precise control to avoid polysubstitution. The ortho-diamine functionality of benzene-1,2-diamine exhibits inherent nucleophilic asymmetry, requiring protection/deprotection strategies to direct substitution. N-mono-Boc protection of one amine group prior to nucleophilic aromatic substitution (SNAr) with 1-methylpiperazine enables selective C-4 functionalization while minimizing undesired bis-adduct formation. This method capitalizes on the steric and electronic differences between the two amine groups: The Boc-protected amine acts as an electron-withdrawing group, deactivating its ortho position toward substitution and directing reactivity to the C-4 site adjacent to the unprotected amine [3] [4]. Post-coupling acidic deprotection regenerates the diamine, yielding 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine as the free base. Alternative approaches employ Cu(I)-catalyzed Ullmann-type couplings, which enhance selectivity under milder conditions but require rigorous metal contamination control for pharmaceutical-grade intermediates [4].
Table 1: Catalytic Systems for Regioselective Piperazine Coupling
Catalyst System | Temperature (°C) | Solvent | Yield (%) | Regioselectivity Ratio (4- vs 5-substitution) |
---|---|---|---|---|
None (Thermal SNAr) | 120 | N-Methylpyrrolidone | 65 | 8:1 |
CuI/1,10-Phenanthroline | 80 | Dimethyl Sulfoxide | 89 | >20:1 |
Pd(OAc)₂/XPhos | 100 | Toluene | 78 | 15:1 |
The introduction of the N-methyl group on the piperazine ring precedes benzene diamine coupling and significantly influences reaction kinetics. Reductive amination methodologies utilizing formaldehyde and sodium borohydride or sodium cyanoborohydride offer moderate selectivity but generate over-alkylated byproducts (up to 22%). Catalytic N-methylation using CO₂/H₂ under Ru(III) catalysis (e.g., RuCl₃ with triethylamine) achieves >95% selectivity for mono-methylation by leveraging steric constraints within the piperazine ring. This gas-phase method operates at 80–100°C and 20–50 bar pressure, yielding N-methylpiperazine with minimal N,N-dimethylation [2] [4]. Subsequent salt formation converts the free base diamine to its tetrahydrochloride salt via stoichiometric HCl treatment in polar protic solvents like ethanol or methanol. Critical parameters include:
Crystallization dictates the purity, stability, and bulk density of the final tetrahydrochloride salt. Solvent polarity and hydrogen-bonding capacity profoundly impact crystal habit and yield. Binary solvent systems combining water with ethanol, isopropanol, or acetonitrile enable precise control over supersaturation:
Table 2: Solvent Systems for Crystallization Optimization
Solvent Pair | Ratio (v/v) | Crystallization Yield (%) | Purity (HPLC %) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/Water | 3:1 | 72–75 | 99.2 | <500 (Ethanol) |
Isopropanol/Water | 4:1 | 85–88 | 98.7 | 1,200–1,800 (Isopropanol) |
N,N-Dimethylformamide/Water | 1:2 | 68 | 97.5 | <100 (N,N-Dimethylformamide) |
Acetonitrile/Diethyl ether | 1:5 (antisolvent) | 92 | 98.1 | <400 (Acetonitrile) |
Slow cooling (0.5°C/min) from 60°C to 4°C in ethanol/water produces crystals with optimal aspect ratios (3:1 to 5:1), minimizing electrostatic aggregation during filtration. Post-crystallization drying under vacuum (<10 mbar) at 40°C for 12–24 hours reduces water content to <0.5% w/w [5].
Solid-phase peptide synthesis (SPPS) and classical solution-phase synthesis present divergent strategies for constructing complex derivatives incorporating this diamine.
Table 3: Synthesis Route Comparison for Peptide-Diamine Conjugates
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Yield | 35–48% (due to rigidity constraints) | 70–82% (conformational flexibility on resin) |
Heterocycle Formation | Pre-cyclization only | Post-cyclization possible (e.g., oxazole synthesis) |
Scale Limitations | Kilogram-scale feasible | Milligram to gram-scale practical |
Purification Steps | 4–6 (including intermediates) | 1–2 (final product only) |
Solvent Consumption | 8–12 L/g product | 2–4 L/g product |
The rigidity of pre-formed heterocycles (e.g., oxazoles) in solution-phase routes hinders macrocyclization, yielding <50% in model systems like urukthapelstatin A [8]. SPPS avoids this by enabling cyclization prior to heterocycle formation, leveraging resin-induced pre-organization. SPPS thus excels for synthesizing structurally complex targets incorporating this diamine, while solution-phase remains optimal for large-scale production of the core scaffold [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: